2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole
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Overview
Description
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is a heterocyclic compound that combines a furan ring, a benzothiazole ring, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction. This reaction starts with 2-bromo-5-nitrofuran and involves coupling with a phenyl boronic acid derivative under microwave irradiation in the presence of a palladium catalyst .
Industrial Production Methods
the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties against gram-positive and gram-negative bacteria.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with cellular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis. In anticancer applications, it inhibits cell proliferation by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Nitrophenyl)furan-2-yl]-1,3-benzothiazole
- 2-[5-(2-Nitrophenyl)furan-2-yl]-1,3-benzothiazole
- 2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-thiazole
Uniqueness
2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole is unique due to its specific combination of a furan ring, a benzothiazole ring, and a nitrophenyl group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)furan-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3S/c20-19(21)12-5-3-4-11(10-12)14-8-9-15(22-14)17-18-13-6-1-2-7-16(13)23-17/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDISQPBTUYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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